

An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993

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Abstract: This technical guide provides a comprehensive overview of **2-(3,5-Difluorophenyl)pyrrolidine**, a key fluorinated building block in modern medicinal chemistry. The document details its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its significant applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering expert insights into the strategic use of this versatile scaffold.

Core Chemical Identifiers and Properties

2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted with a 3,5-difluorophenyl group. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.^{[1][2]} The pyrrolidine ring itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and serve as a versatile pharmacophore.^{[3][4]}

Key identifiers and properties are summarized below for quick reference.

Identifier Type	Data	Source(s)
CAS Number	886503-11-3	[5]
IUPAC Name	2-(3,5-difluorophenyl)pyrrolidine	
Molecular Formula	C ₁₀ H ₁₁ F ₂ N	[6]
Molecular Weight	183.20 g/mol	[7]
Canonical SMILES	<chem>C1CC(NC1)C2=CC(=CC(=C2)F)F</chem>	[5]
InChI Key	QZDSVCLZJIOXSN-UHFFFAOYSA-N	
Purity (Typical)	≥95%	[6]
Appearance	Varies (Typically an oil or solid)	

Note: The compound exists as a racemate and as individual (R) and (S) enantiomers, which may have different CAS numbers. For example, the (S)-enantiomer is identified by CAS number 1217664-59-9.[6]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrrolidines is a well-established field, yet the preparation of specific analogs like **2-(3,5-Difluorophenyl)pyrrolidine** requires careful selection of methods to ensure high yield and purity. A common and effective strategy involves the asymmetric reduction of a cyclic imine precursor.

Representative Synthesis Protocol: Asymmetric Reduction

This protocol outlines a multi-step synthesis adapted from methodologies described in patent literature, which is suitable for producing chiral **2-(3,5-difluorophenyl)pyrrolidine**. [8]

Step 1: Grignard Reaction to Form Hydroxy-Pyrrolidine Intermediate

- **Reaction:** N-Boc-2-pyrrolidinone is reacted with a Grignard reagent formed from 1-bromo-3,5-difluorobenzene.
- **Rationale (Expertise):** This organometallic addition is a classic C-C bond-forming reaction. N-Boc-2-pyrrolidinone is chosen as the starting material because the Boc (tert-butyloxycarbonyl) group protects the amine and activates the lactam carbonyl for nucleophilic attack. The Grignard reagent provides the difluorophenyl moiety. The reaction is conducted at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to prevent side reactions and ensure stability of the organometallic species.

Step 2: Dehydration and Deprotection to Form Cyclic Imine

- **Reaction:** The resulting hydroxylated intermediate is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
- **Rationale (Trustworthiness):** The acidic conditions serve two purposes simultaneously. First, they catalyze the elimination of the hydroxyl group as water (dehydration) to form a stable cyclic imine (5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole). Second, the acid cleaves the Boc protecting group. This dual function creates an efficient, atom-economical step. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

Step 3: Asymmetric Reduction to Final Product

- **Reaction:** The cyclic imine is reduced using a chiral reducing agent system, such as a borane source (e.g., borane-ammonia complex) in the presence of a chiral acid catalyst.
- **Rationale (Authoritative Grounding):** This is the critical enantioselective step. The chiral acid coordinates to the imine nitrogen, creating a chiral environment that directs the hydride delivery from the borane reductant to one face of the imine C=N double bond. This facial selectivity results in the formation of one enantiomer in excess over the other, yielding an enantiomerically enriched product. The choice of chiral acid is paramount for achieving high enantiomeric excess (e.e.).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the described synthetic pathway.

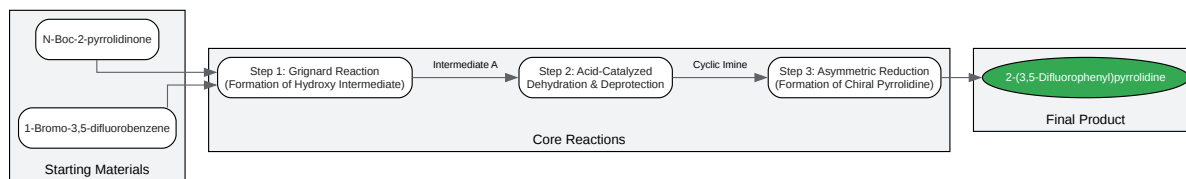


Fig. 1: General Synthesis Workflow

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Caption: Fig. 1: General Synthesis Workflow for **2-(3,5-Difluorophenyl)pyrrolidine**.

Applications in Drug Discovery and Development

The 2-(phenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry. The addition of the 3,5-difluoro substitution pattern provides specific advantages, including:

- **Metabolic Stability:** The C-F bond is exceptionally strong, and fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
- **Modulation of pKa:** The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing a compound's ionization state, solubility, and cell permeability at physiological pH.
- **Enhanced Binding Affinity:** Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.

This building block is particularly valuable in the synthesis of inhibitors for various enzyme classes and receptor modulators. While specific examples for the 3,5-difluoro isomer are often proprietary, its close analogs, like the 2,5-difluorophenyl pyrrolidine variant, are crucial components of potent therapeutic agents. For instance, the (R)-2-(2,5-

difluorophenyl)pyrrolidine core is a key structural element in Larotrectinib, a highly selective TRK (tropomyosin receptor kinase) inhibitor used in cancer therapy.[9][10][11][12]

Role as a Pharmacophore in Kinase Inhibition

In the context of kinase inhibitors like Larotrectinib, the difluorophenyl-pyrrolidine moiety serves a critical role by anchoring the molecule within the ATP-binding pocket of the target kinase.

The diagram below conceptualizes the interaction of a hypothetical inhibitor containing the 2-(difluorophenyl)pyrrolidine scaffold with a generic kinase active site.

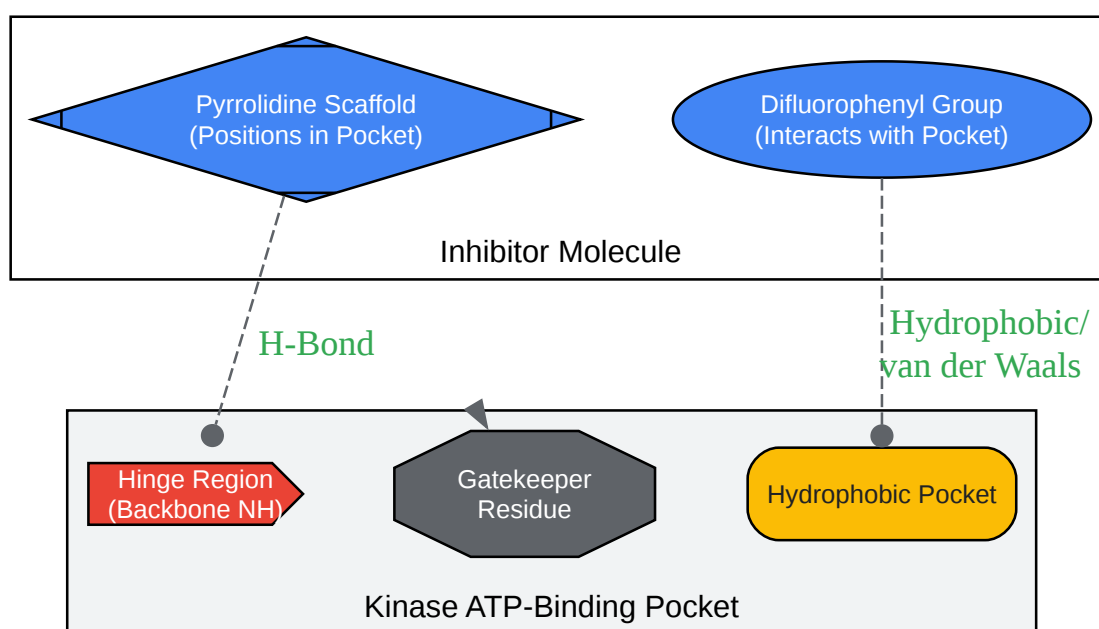


Fig. 2: Conceptual Kinase Inhibition

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Caption: Fig. 2: Conceptual Kinase Inhibition via a Difluorophenyl-pyrrolidine Scaffold.

In this model, the pyrrolidine ring acts as a central scaffold, orienting the other functional groups of the inhibitor. The difluorophenyl group typically extends into a hydrophobic pocket, while other parts of the inhibitor (not shown) form hydrogen bonds with the kinase hinge region. This binding mode is a common strategy for achieving potent and selective kinase inhibition.

Conclusion

2-(3,5-Difluorophenyl)pyrrolidine is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of a three-dimensional saturated heterocycle and a strategically fluorinated aromatic ring provides medicinal chemists with a powerful building block to address challenges in metabolic stability, target affinity, and selectivity.^{[1][13]} As the demand for more sophisticated and effective therapeutics continues to grow, the utility of well-designed fluorinated scaffolds like this one will undoubtedly expand, paving the way for the next generation of innovative medicines.

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